molecular formula C13H11NO3S2 B4303886 2-(1,3-Benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one

2-(1,3-Benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one

Cat. No.: B4303886
M. Wt: 293.4 g/mol
InChI Key: QJVOXAUMHMMBBL-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylthio)-6,8-dioxabicyclo[321]octan-4-one is a complex organic compound that features a bicyclic structure fused with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multi-step organic reactions. One common method includes the reaction of a benzothiazole derivative with a bicyclic ketone under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant pharmacological potential.

    8-Azabicyclo[3.2.1]octane: Another analog used in the synthesis of tropane alkaloids.

Uniqueness

2-(1,3-Benzothiazol-2-ylthio)-6,8-dioxabicyclo[3.2.1]octan-4-one is unique due to its combination of a benzothiazole moiety with a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c15-8-5-11(9-6-16-12(8)17-9)19-13-14-7-3-1-2-4-10(7)18-13/h1-4,9,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVOXAUMHMMBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COC(C1=O)O2)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 2
2-(1,3-Benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 3
2-(1,3-Benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 4
2-(1,3-Benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 5
2-(1,3-Benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 6
2-(1,3-Benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one

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